

Comprehensive Analytical Characterization of 6-Fluoro-5-methylquinoline

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Compound of Interest

Compound Name: 6-Fluoro-5-methylquinoline

CAS No.: 107224-22-6

Cat. No.: B020613

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Introduction

6-Fluoro-5-methylquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds and pharmaceutical drugs. The introduction of a fluorine atom and a methyl group can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. Consequently, **6-fluoro-5-methylquinoline** serves as a valuable building block in medicinal chemistry and drug discovery.

The rigorous and unambiguous characterization of such compounds is paramount to ensure the integrity of research and the quality of any resulting products. This application note provides a comprehensive guide to the analytical methodologies required for the structural elucidation and purity assessment of **6-fluoro-5-methylquinoline**. The protocols herein are designed to be self-validating, integrating multiple orthogonal techniques to build a complete and trustworthy analytical profile.

Molecular Profile

Property	Value
Molecular Formula	C ₁₀ H ₈ FN
Molecular Weight	161.18 g/mol [1]
IUPAC Name	6-fluoro-5-methylquinoline
CAS Number	Not available[1]
Canonical SMILES	CC1=C2C=CC=NC2=CC=C1F[1]

Part 1: Chromatographic Purity Assessment

Chromatographic techniques are indispensable for determining the purity of a compound and for separating it from starting materials, byproducts, or isomers. For a compound like **6-fluoro-5-methylquinoline**, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC is the workhorse for purity determination of non-volatile and thermally stable organic molecules. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The quinoline structure is UV-active, making UV detection a straightforward and sensitive choice.

Experimental Protocol: HPLC-UV

- Instrumentation: A standard HPLC system equipped with a UV detector is required.
- Sample Preparation: Accurately weigh and dissolve the **6-fluoro-5-methylquinoline** sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size). The C18 phase provides excellent hydrophobic retention for the aromatic quinoline ring system.

- Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio is a good starting point.[2] The acidic pH ensures the quinoline nitrogen is protonated, leading to sharper peaks.
- Flow Rate: 1.0 mL/min.[2]
- Injection Volume: 10-20 μ L.[2][3]
- Detection: UV detection at a wavelength of 245 nm.[2] Quinolines typically exhibit strong absorbance in this region.
- Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Table 1: HPLC Method Parameters

Parameter	Recommended Setting	Rationale
Column	C18, 250 mm x 4.6 mm, 5 μ m	Standard for reverse-phase separation of aromatic compounds.
Mobile Phase	60:40 (v/v) Acetonitrile:Phosphate Buffer (pH 3.0)	Provides good resolution and peak shape for quinoline derivatives.[2]
Flow Rate	1.0 mL/min	Optimal for standard analytical columns.[2]
Temperature	Ambient or 30 °C	Ensures run-to-run reproducibility.
Detection	UV at 245 nm	High sensitivity for the quinoline chromophore.[2]
Injection Vol.	10-20 μ L	Standard volume for analytical HPLC.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds. GC-MS not only provides purity information but also offers definitive structural confirmation through the mass spectrum of the analyte.

Experimental Protocol: GC-MS

- Instrumentation: A gas chromatograph coupled with a mass spectrometer.
- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or toluene.[4][5]
- Chromatographic Conditions:
 - Column: A 30 m x 0.25 mm ID, 0.25 μ m film thickness capillary column with a polar stationary phase (e.g., polyethylene glycol - WAX) is recommended to resolve potential isomers.[4]
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
 - Inlet Temperature: 250 °C.[2][4]
 - Injection Mode: Splitless or a high split ratio (e.g., 50:1) injection, depending on sample concentration.[2][4]
 - Oven Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This temperature program allows for the elution of the analyte while separating it from potential impurities.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns.[2]

- MS Transfer Line Temp: 280 °C.[2]
- Ion Source Temp: 230 °C.[2]
- Scan Range: m/z 40-400. This range will cover the molecular ion and expected fragments.

Table 2: GC-MS Method Parameters

Parameter	Recommended Setting	Rationale
Column	WAX, 30 m x 0.25 mm, 0.25 μ m	A polar phase is effective for separating quinoline isomers. [4]
Carrier Gas	Helium, 1.0 mL/min	Inert and provides good chromatographic efficiency.[2]
Inlet Temp.	250 °C	Ensures complete volatilization of the sample.[2][4]
Oven Program	150°C (2 min), ramp 10°C/min to 250°C (5 min)	Provides good separation of impurities with different volatilities.
Ionization	Electron Ionization (EI), 70 eV	Generates a reproducible fragmentation pattern for library matching and structural confirmation.[2]
Scan Range	m/z 40-400	Covers the molecular weight of the analyte and its fragments.

Part 2: Spectroscopic Structural Elucidation

A combination of spectroscopic techniques is essential to confirm the precise chemical structure of **6-fluoro-5-methylquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic compounds. For **6-fluoro-5-methylquinoline**, ^1H , ^{13}C , and ^{19}F NMR experiments are crucial.

Experimental Protocol: NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl_3) or DMSO- d_6 . Add a small amount of Tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR.
- ^1H NMR: The proton NMR spectrum will confirm the presence and connectivity of hydrogen atoms.
 - Expected Signals:
 - A singlet in the aliphatic region (~2.5 ppm) corresponding to the methyl (CH_3) group.
 - A series of doublets and multiplets in the aromatic region (~7.0-9.0 ppm) corresponding to the protons on the quinoline ring system. The coupling patterns will be influenced by both H-H and H-F couplings.
- ^{13}C NMR: The carbon NMR spectrum provides information on the different carbon environments.
 - Expected Signals:
 - One signal in the aliphatic region for the methyl carbon.
 - Multiple signals in the aromatic region for the nine carbons of the quinoline core. The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant.
- ^{19}F NMR: The fluorine NMR is highly specific and sensitive.^[6]
 - Expected Signals: A single signal (likely a multiplet due to coupling with neighboring protons) confirming the presence of the fluorine atom. The chemical shift will be characteristic of an aryl fluoride.

Mass Spectrometry (MS)

As performed with GC-MS, the mass spectrum provides the molecular weight and fragmentation pattern.

- **Molecular Ion ($M^{+\bullet}$):** A prominent peak at m/z 161 is expected, corresponding to the molecular weight of $C_{10}H_8FN$.
- **Isotope Peak ($M+1$):** A smaller peak at m/z 162 will be present due to the natural abundance of ^{13}C .
- **Fragmentation:** The fragmentation pattern can help confirm the quinoline structure. Common fragmentations for quinolines include the loss of HCN and subsequent rearrangements of the aromatic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR

- **Sample Preparation:** The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
- **Data Acquisition:** Record the spectrum in the range of $4000-400\text{ cm}^{-1}$.[\[7\]](#)
- **Expected Absorption Bands:**
 - $\sim 3050-3100\text{ cm}^{-1}$: Aromatic C-H stretching.
 - $\sim 2920-2980\text{ cm}^{-1}$: Aliphatic C-H stretching (from the methyl group).
 - $\sim 1600-1650\text{ cm}^{-1}$: C=C and C=N stretching vibrations of the aromatic ring.
 - $\sim 1200-1270\text{ cm}^{-1}$: Aryl C-F stretching, a key indicator for the fluorine substituent.

Part 3: Elemental Analysis

Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This is a fundamental technique for confirming the composition

of a newly synthesized compound.

Experimental Protocol: CHN Analysis

- Instrumentation: A CHN elemental analyzer.
- Sample Preparation: Accurately weigh a small amount of the dry, pure sample (1-3 mg).
- Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.
- Data Interpretation: The experimental weight percentages are compared to the theoretical values calculated from the molecular formula C₁₀H₈FN.

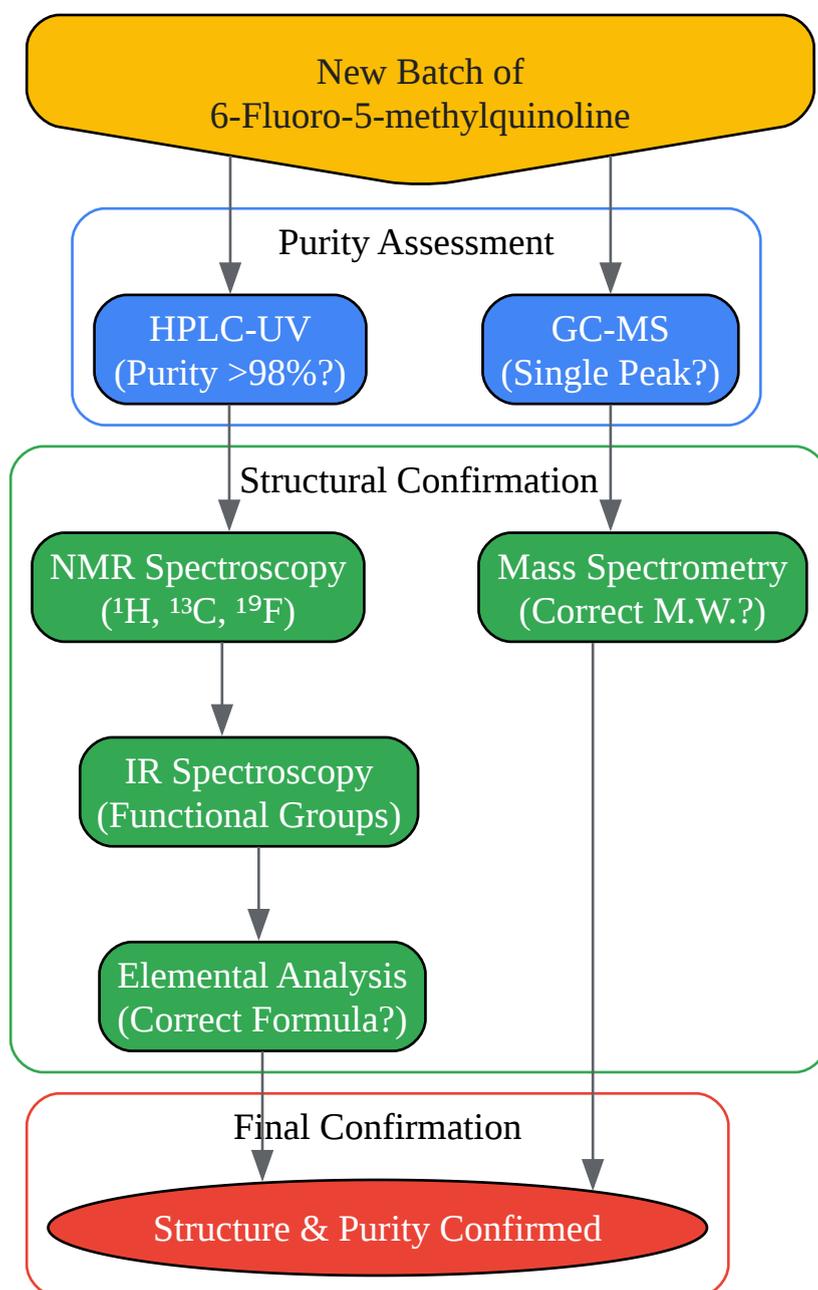
Table 3: Theoretical Elemental Composition

Element	Theoretical Mass %
Carbon (C)	74.52%
Hydrogen (H)	5.00%
Nitrogen (N)	8.69%

A close correlation between the experimental and theoretical values (typically within $\pm 0.4\%$) provides strong evidence for the assigned molecular formula.

Integrated Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of **6-fluoro-5-methylquinoline**, ensuring both purity and structural identity are confirmed.



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Caption: Integrated workflow for the analytical characterization of **6-fluoro-5-methylquinoline**.

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